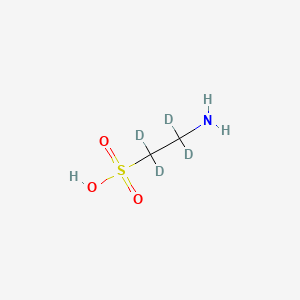

Taurine-d4

Descripción general

Descripción

Taurine-d4, also known as 2-Aminoethanesulfonic acid-d4, is a deuterium-labeled derivative of taurine. Taurine is a sulfur-containing amino acid and an organic osmolyte involved in cell volume regulation. It provides a substrate for the formation of bile salts and plays a role in the modulation of intracellular free calcium concentration . This compound is primarily used in scientific research as a stable isotope-labeled compound.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Taurine-d4 involves the incorporation of deuterium atoms into the taurine molecule. One common method is the deuterium exchange reaction, where taurine is treated with deuterium oxide (D2O) under specific conditions to replace hydrogen atoms with deuterium . This process typically requires a catalyst and controlled temperature and pressure conditions to ensure efficient deuterium incorporation.

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-purity deuterium oxide and advanced catalytic systems to achieve high yields and purity. The final product is then purified using techniques such as crystallization and recrystallization to obtain a product with a purity of over 98% .

Análisis De Reacciones Químicas

Types of Reactions: Taurine-d4 undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form taurine sulfonic acid.

Reduction: Reduction reactions can convert taurine sulfonic acid back to this compound.

Substitution: Substitution reactions can occur at the amino or sulfonic acid groups, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products:

Oxidation: Taurine sulfonic acid.

Reduction: this compound.

Substitution: Various substituted taurine derivatives.

Aplicaciones Científicas De Investigación

Taurine-d4 has a wide range of applications in scientific research:

Chemistry: Used as a tracer in metabolic studies to understand the pathways and kinetics of taurine metabolism.

Biology: Helps in studying the role of taurine in cellular processes, including osmoregulation and calcium signaling.

Medicine: Used in pharmacokinetic studies to evaluate the absorption, distribution, metabolism, and excretion of taurine-based drugs.

Industry: Employed in the development of taurine-enriched products and supplements

Mecanismo De Acción

Taurine-d4 exerts its effects through several mechanisms:

Calcium Modulation: It modulates intracellular free calcium levels by interacting with calcium channels and receptors.

Osmoregulation: Acts as an osmolyte to regulate cell volume and protect cells from osmotic stress.

Neuroprotection: Inhibits glutamate-induced calcium influx and membrane depolarization, preventing neuronal injury.

Comparación Con Compuestos Similares

Taurine: The non-deuterated form of Taurine-d4.

Hypotaurine: A sulfinic acid analog of taurine.

Beta-Alanine: A carboxylate isostere of taurine.

Comparison:

Taurine vs. This compound: this compound is used primarily for research due to its deuterium labeling, which allows for precise tracking in metabolic studies.

Hypotaurine vs. This compound: Hypotaurine is equipotent with taurine in some biological functions but lacks the deuterium labeling.

Beta-Alanine vs. This compound: Beta-alanine does not exhibit the same biological activities as taurine or this compound, making it less suitable for studies involving taurine pathways.

This compound stands out due to its stable isotope labeling, making it a valuable tool in research applications where precise tracking and quantification are required.

Actividad Biológica

Taurine-d4, a deuterated form of taurine, is recognized for its significant biological activities, particularly in cellular signaling, metabolism, and neuroprotection. This article provides a comprehensive overview of the biological activity of this compound, supported by research findings, case studies, and data tables.

Overview of this compound

Taurine (2-aminoethanesulfonic acid) is a naturally occurring amino acid that plays vital roles in various physiological processes. The deuterated variant, this compound, is utilized primarily as an internal standard in quantitative analyses due to its unique isotopic labeling, which enhances detection capabilities without altering the biological properties associated with taurine metabolism .

Biological Activities

1. Anti-Proliferative Effects

Research indicates that this compound exhibits anti-proliferative effects on certain cancer cell lines. For instance, studies have shown that N-arachidonoyl taurine, which includes this compound as a component, can inhibit the proliferation of MCF-7 breast cancer cells. This suggests potential applications in cancer therapy .

2. Neuroprotective Properties

Taurine and its derivatives have been extensively studied for their neuroprotective effects. In animal models, taurine administration has been linked to improved cerebral blood flow (CBF) and reduced brain edema following traumatic brain injury (TBI). For example, a study demonstrated that administering taurine at 200 mg/kg significantly improved CBF and alleviated neurological deficits in rats subjected to TBI .

3. Antioxidant Activity

This compound exhibits potent antioxidant properties, which are crucial for cellular protection against oxidative stress. It has been shown to neutralize reactive oxygen species (ROS) and reduce mitochondrial superoxide production. This antioxidant activity is particularly relevant in conditions associated with mitochondrial dysfunction .

Case Studies

Case Study 1: Neuroprotection in Alzheimer's Disease

A study investigated the effects of taurine on mice models of Alzheimer's Disease (AD). The results indicated that taurine supplementation significantly mitigated cognitive decline and reduced markers of neuroinflammation .

Case Study 2: Metabolic Effects in Aquaculture

In aquaculture research involving grouper fish, dietary supplementation with taurine improved growth rates and metabolic profiles. The study utilized NMR spectroscopy to analyze metabolic changes, revealing significant alterations in metabolite concentrations linked to energy metabolism and amino acid uptake .

Table 1: Summary of Biological Activities of this compound

Table 2: Case Study Summary

Research Findings

Recent studies have elucidated several mechanisms through which taurine exerts its biological effects:

- Calcium Regulation : Taurine inhibits calcium influx into neurons, protecting them from excitotoxicity caused by glutamate .

- Inflammation Modulation : It plays a role in reducing inflammatory responses by neutralizing hypochlorous acid produced during inflammation .

- Cell Volume Regulation : As an organic osmolyte, taurine helps maintain cell volume homeostasis under stress conditions .

Propiedades

IUPAC Name |

2-amino-1,1,2,2-tetradeuterioethanesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H7NO3S/c3-1-2-7(4,5)6/h1-3H2,(H,4,5,6)/i1D2,2D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOAAWQZATWQOTB-LNLMKGTHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CS(=O)(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])S(=O)(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H7NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50678733 | |

| Record name | 2-Amino(~2~H_4_)ethane-1-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50678733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

342611-14-7 | |

| Record name | 2-Amino(~2~H_4_)ethane-1-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50678733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Taurine-1,1,2,2-d4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: What is Taurine-d4 and how is it used to study taurine biosynthesis?

A1: this compound, also known as [1,2-(2)H(2)]-taurine, is a stable isotope-labeled form of taurine. It contains two deuterium atoms (heavy hydrogen) instead of two hydrogen atoms in its structure. This isotopic substitution allows researchers to track the fate of this compound within a biological system.

Q2: What were the key findings of the research paper regarding this compound and taurine biosynthesis in dogs?

A2: The study utilized this compound to demonstrate that larger dog breeds (mongrels in this study) exhibited a significantly lower taurine biosynthesis rate compared to smaller breeds (beagles) when fed diets with similar sulfur amino acid content relative to metabolic body weight []. This finding suggests that larger dog breeds may be more susceptible to taurine deficiency, a nutritional problem linked to heart disease in dogs.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.